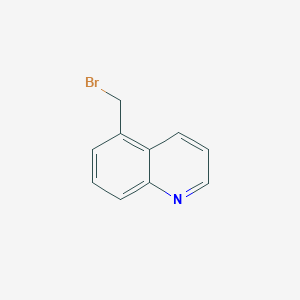

5-(Bromomethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOXXAVCCOSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630097 | |

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260796-73-3 | |

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Bromomethyl)quinoline from 5-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 5-(bromomethyl)quinoline from 5-methylquinoline, a critical transformation for the introduction of a reactive handle onto the quinoline scaffold. The primary focus is on the Wohl-Ziegler reaction, a free-radical bromination method utilizing N-bromosuccinimide (NBS) and a radical initiator. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss potential side reactions and optimization strategies, and outline methods for the purification and characterization of the final product. The content is structured to provide both a theoretical understanding and practical guidance for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The functionalization of the quinoline ring is a key strategy in the development of new therapeutic agents. This compound serves as a versatile synthetic intermediate, with the bromomethyl group acting as a highly reactive electrophilic site for nucleophilic substitution reactions.[1] This allows for the facile introduction of various functionalities at the 5-position, enabling the synthesis of diverse libraries of quinoline-based compounds for drug discovery and materials science applications.

The selective introduction of a bromine atom at the benzylic position of 5-methylquinoline is most effectively achieved through a free-radical substitution pathway, commonly known as the Wohl-Ziegler reaction.[1] This method offers high regioselectivity for the benzylic C-H bond over the aromatic C-H bonds of the quinoline ring.

Mechanistic Insights: The Wohl-Ziegler Reaction

The synthesis of this compound from 5-methylquinoline via the Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[1] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products. The key steps are initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. The resulting radicals then react with a trace amount of HBr, which is often present in N-bromosuccinimide (NBS) or generated in situ, to produce a bromine radical (Br•).

dot

Caption: Initiation of the free-radical chain reaction.

Propagation

The propagation phase consists of two key steps that constitute the chain reaction:

-

Hydrogen Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 5-methylquinoline. This step is highly regioselective for the benzylic position because the resulting 5-quinolinemethyl radical is stabilized by resonance with the quinoline ring system.

-

Bromination: The 5-quinolinemethyl radical then reacts with a molecule of molecular bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

A crucial aspect of the Wohl-Ziegler reaction is the role of NBS. It serves as a source of bromine at a low and constant concentration, which is critical to suppress the competing electrophilic addition of bromine to the electron-rich quinoline ring.[2][3]

dot

Caption: Propagation steps of the free-radical bromination.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a 5-quinolinemethyl radical, or two 5-quinolinemethyl radicals.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from 5-methylquinoline.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 5-Methylquinoline | 143.18 | 10.0 g | 0.0698 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.0 g | 0.0730 | 1.05 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.34 g | 0.0014 | 0.02 |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | 200 mL | - | - |

Note on Solvent Selection: While carbon tetrachloride has been traditionally used for Wohl-Ziegler reactions, its use is now highly restricted due to its toxicity and environmental impact. Acetonitrile is a suitable and safer alternative.[2]

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel (optional)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Reaction Procedure

-

Setup: Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. The apparatus should be dried in an oven and assembled under an inert atmosphere.

-

Charging the Flask: To the flask, add 5-methylquinoline (10.0 g, 0.0698 mol) and the chosen solvent (200 mL of CCl₄ or acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (13.0 g, 0.0730 mol) and benzoyl peroxide (0.34 g, 0.0014 mol) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄ or 82°C for acetonitrile) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp or a high-intensity incandescent light.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-methylquinoline spot. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Remove the precipitate by filtration.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent can be employed.

Side Reactions and Optimization

The primary side reaction in the Wohl-Ziegler bromination of 5-methylquinoline is the formation of the dibrominated product, 5-(dibromomethyl)quinoline. To minimize this, it is crucial to use only a slight excess of NBS (typically 1.05-1.1 equivalents).[4] Over-bromination can become significant if a large excess of NBS is used or if the reaction is allowed to proceed for an extended period after the starting material has been consumed.

Another potential side reaction is the electrophilic bromination of the quinoline ring. However, under the free-radical conditions of the Wohl-Ziegler reaction, this is generally not a major concern, especially with the controlled, low concentration of bromine provided by NBS.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | The spectrum should show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic protons of the quinoline ring will appear in the region of 7.0-9.0 ppm. |

| ¹³C NMR | The spectrum will show a signal for the benzylic carbon (-CH₂Br) and the characteristic signals for the carbons of the quinoline ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₈BrN). The isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be a key diagnostic feature. |

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.

-

Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce its shock sensitivity. Avoid heating dry BPO and store it away from combustible materials.

-

Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Acetonitrile is flammable and toxic. Both should be handled in a fume hood with appropriate PPE.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. The use of a blast shield is recommended, especially for larger-scale reactions.

Conclusion

The synthesis of this compound from 5-methylquinoline via the Wohl-Ziegler reaction is a reliable and efficient method for introducing a versatile functional group onto the quinoline scaffold. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate safety measures are essential for a successful synthesis. This guide provides the necessary technical information and practical protocols to enable researchers to confidently perform this important transformation in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Wohl–Ziegler reaction. In Wikipedia. Retrieved from [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Kappe, O., et al. (2022). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)quinoline

Introduction

5-(Bromomethyl)quinoline stands as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of quinoline, a scaffold present in numerous natural products and FDA-approved pharmaceuticals, its significance is well-established.[1][2] The true synthetic value of this molecule, however, is imparted by the bromomethyl group at the 5-position of the quinoline nucleus. This functional group acts as a highly reactive electrophilic handle, enabling facile and versatile derivatization through nucleophilic substitution reactions.[] This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular architectures.[] Consequently, this compound is an indispensable intermediate for developing novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and chemical utility of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-documented, specific experimental values for properties such as melting point and quantitative solubility are not consistently reported in publicly available literature, a common occurrence for reactive synthetic intermediates.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [4][5] |

| Molecular Weight | 222.08 g/mol | [][4][5] |

| CAS Number | 1260796-73-3 | [][4][6] |

| Appearance | Expected to be a solid, potentially white to light yellow/orange powder or crystal. | [7] |

| Melting Point | Data not readily available. For context, the isomer 2-(Bromomethyl)quinoline has a reported melting point of 55-59 °C. | [6][7][8] |

| Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | [6] |

| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate, and acetone. | [9] |

| Storage | Recommended to be stored sealed in a dry, cool (2-8°C), and dark place, potentially under an inert atmosphere to prevent degradation. | [6] |

Synthesis and Purification

The most direct and widely employed strategy for the synthesis of this compound is the selective radical bromination of the benzylic position of 5-methylquinoline.

Mechanism: The Wohl-Ziegler Reaction

This transformation is a classic example of a Wohl-Ziegler reaction, which proceeds via a free-radical chain mechanism. The use of N-Bromosuccinimide (NBS) is critical as it provides a low, steady concentration of bromine radicals (Br•), favoring substitution at the activated benzylic methyl group over electrophilic addition to the aromatic quinoline ring. The reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The mechanism unfolds in three key stages:

-

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the 5-methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ formed in situ or another molecule of NBS) to yield the this compound product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Wohl-Ziegler conditions. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylquinoline (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) or benzene as the solvent. The reaction should be reasonably dilute.

-

Initiation and Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). For optimal initiation, the flask can be irradiated with a heat lamp or UV lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed (usually within 2-4 hours). A key visual cue is that solid NBS (denser than CCl₄) is consumed and replaced by succinimide (which is less dense and will float).

-

Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Workup: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any trace HBr) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data are outlined below, based on the analysis of quinoline and its substituted derivatives.[10][11][12][13]

| Technique | Feature | Expected Observation |

| ¹H NMR | -CH₂Br Protons | A sharp singlet at approximately δ 4.8-5.0 ppm. |

| Aromatic Protons | A complex multiplet pattern in the range of δ 7.4-9.0 ppm, characteristic of the quinoline ring system. | |

| ¹³C NMR | -CH₂Br Carbon | A signal at approximately δ 30-35 ppm. |

| Aromatic Carbons | Multiple signals between δ 120-150 ppm corresponding to the nine carbons of the quinoline ring. | |

| Mass Spec. | Molecular Ion | A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio) at m/z = 221 and 223, confirming the presence of a single bromine atom. |

| FT-IR | C-H (aromatic) | Stretches typically observed around 3050-3100 cm⁻¹. |

| C=N, C=C (ring) | A series of sharp absorption bands in the 1500-1600 cm⁻¹ region. | |

| C-Br Stretch | A moderate to strong absorption in the lower frequency region, typically around 600-700 cm⁻¹. |

Reactivity and Synthetic Utility

The synthetic power of this compound is rooted in the reactivity of its C-Br bond.[] The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution Pathways

This compound readily reacts with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce new functional groups at the benzylic position. This allows for the systematic construction of libraries of 5-substituted quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.[] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities. This compound serves as a key entry point for elaborating this scaffold.

-

Anticancer Agents: Many potent anticancer drugs and clinical candidates feature a quinoline core. The ability to use this compound to tether the quinoline moiety to other pharmacophores or linkers is a common strategy in the design of novel kinase inhibitors, topoisomerase inhibitors, and other antineoplastic agents.[14]

-

Antimicrobial Drug Discovery: The quinoline ring is present in classic antimalarial drugs like chloroquine and quinine. Researchers use this compound to synthesize new derivatives aimed at overcoming drug resistance in malaria and for developing new antibacterial and antifungal compounds.[]

-

Materials Science: The rigid, planar structure and electronic properties of the quinoline system make its derivatives useful in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not universally available, data from analogous brominated quinolines suggest the following precautions.

-

Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a lachrymator. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark environment.[6] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent hydrolysis and oxidation.

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its physicochemical profile is dominated by the reactive bromomethyl group, which provides a reliable and versatile handle for molecular elaboration. Through straightforward radical bromination, chemists can access this powerful building block, opening the door to a vast chemical space of quinoline derivatives. Its proven utility in the synthesis of compounds for drug discovery and materials science ensures its continued importance for researchers and scientists pushing the boundaries of chemical and biomedical innovation.

References

- Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.

- Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes".

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).

- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.

- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.

- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.

-

PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, L., et al. (2022).

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

- Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.

-

NIST. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.

- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 4. 1260796-73-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 14. 2-(Bromomethyl)quinoline | 5632-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 5-(Bromomethyl)quinoline

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its significance lies in the reactive bromomethyl group attached to the C5 position of the quinoline scaffold. The quinoline core itself is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties[1]. The bromomethyl moiety serves as a versatile chemical handle, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions[2]. This makes this compound a valuable intermediate for constructing diverse molecular architectures and generating libraries of compounds for drug discovery and development.

Synthesis and Molecular Structure

The most common and efficient synthesis of this compound is achieved through the radical bromination of its precursor, 5-methylquinoline. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group without affecting the aromatic quinoline ring[2]. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.

The logical workflow for the synthesis and characterization is depicted below:

Caption: Synthesis and Characterization Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing both ¹H and ¹³C NMR spectra, one can map the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with the aromatic signals of the analyte.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound can be divided into two main regions: the aromatic region (7.0-9.0 ppm) and the aliphatic region, where the key bromomethyl protons reside.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.95 | dd | 1H | H-2 | The proton at the 2-position is typically the most downfield signal in the quinoline ring system due to the deshielding effect of the adjacent nitrogen atom. |

| ~8.20 | d | 1H | H-4 | H-4 is also significantly deshielded by the nitrogen and exhibits coupling to H-3. |

| ~8.05 | d | 1H | H-8 | The peri-proton H-8 is deshielded by the electron-withdrawing nitrogen atom. |

| ~7.80 | d | 1H | H-6 | This proton is part of the benzenoid ring system. |

| ~7.65 | t | 1H | H-7 | The triplet multiplicity arises from coupling to both H-6 and H-8. |

| ~7.45 | dd | 1H | H-3 | This proton shows coupling to both H-2 and H-4. |

| ~4.85 | s | 2H | -CH₂Br | This singlet is highly characteristic. Its downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic quinoline ring. This is a typical chemical shift for benzylic bromides. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Rationale and Comparative Insights |

| ~150.5 | C-2 | The carbon adjacent to the nitrogen (C-2) is typically the most deshielded in the quinoline system. |

| ~148.0 | C-8a | A quaternary carbon in the quinoline ring system. |

| ~136.5 | C-4 | Deshielded due to its proximity to the nitrogen atom. |

| ~133.0 | C-5 | The ipso-carbon attached to the bromomethyl group. |

| ~130.0 | C-7 | Aromatic CH carbon. |

| ~129.5 | C-8 | Aromatic CH carbon. |

| ~128.0 | C-4a | Quaternary carbon at the ring junction. |

| ~126.5 | C-6 | Aromatic CH carbon. |

| ~121.5 | C-3 | Aromatic CH carbon. |

| ~32.0 | -CH₂Br | The aliphatic carbon of the bromomethyl group. Its chemical shift is significantly influenced by the attached bromine atom, appearing further downfield than a typical methyl group on an aromatic ring (which would be around 20-25 ppm). |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

EI-MS:

-

Introduce a small amount of the sample directly into the ion source.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range from m/z 50 to 300.

-

-

ESI-MS (for LC-MS):

-

Dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Inject the solution into the ESI source.

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

MS Spectral Analysis

The molecular weight of this compound (C₁₀H₈BrN) is 222.08 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

-

Molecular Ion (M⁺): The mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 221 (for the molecule containing ⁷⁹Br) and m/z 223 (for the molecule containing ⁸¹Br). This characteristic M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. The most likely fragmentation pathway is the loss of the bromine radical to form a stable quinolin-5-ylmethyl cation.

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the aromatic quinoline ring and the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on the quinoline ring. |

| ~2950 | C-H stretch (aliphatic) | Weak | Corresponding to the C-H bonds of the -CH₂Br group. |

| 1600-1450 | C=C and C=N stretch (aromatic) | Strong-Medium | Multiple sharp bands are expected in this region, characteristic of the quinoline ring system. |

| 1400-1000 | In-plane C-H bending | Medium | Part of the "fingerprint" region, confirming the aromatic structure. |

| 900-675 | Out-of-plane C-H bending | Strong | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings. |

| ~650 | C-Br stretch | Medium-Strong | This absorption is indicative of the carbon-bromine bond in the bromomethyl group. |

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. Infrared spectroscopy offers a quick verification of the key functional groups. By understanding the predicted spectral data and the rationale behind it, as outlined in this guide, researchers can confidently verify the identity, purity, and structure of this versatile synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)quinoline for Researchers and Drug Development Professionals

Executive Summary

5-(Bromomethyl)quinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily due to the reactive bromomethyl group that allows for versatile synthetic modifications.[1] Its utility in drug discovery and organic synthesis is fundamentally linked to its solubility in various organic solvents, which dictates the choice of reaction media, purification strategies, and formulation approaches. Despite its importance, a comprehensive public repository of its quantitative solubility data is lacking. This guide provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discuss appropriate analytical techniques for concentration measurement. This document is designed to empower scientists to generate reliable and reproducible solubility data, ensuring the successful application of this versatile compound in their research endeavors.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a quinoline core functionalized with a bromomethyl (-CH₂Br) group at the 5-position. The quinoline scaffold is a well-known "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs. The true synthetic power of this molecule, however, lies in the reactivity of the C-Br bond in the bromomethyl moiety. This group is an excellent electrophile, highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the covalent attachment of the quinoline scaffold to a diverse array of molecules (amines, phenols, thiols, etc.), making it an invaluable intermediate for constructing complex molecular architectures and libraries of potential drug candidates.[1]

Understanding the solubility of this key intermediate is not a trivial pursuit; it is a critical parameter that influences every stage of its use:

-

Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and avoiding side reactions.

-

Purification: Solubility differences are exploited in crystallization and chromatography for purification.

-

Formulation: For biological screening, preparing stock solutions at known concentrations is the first and most critical step.

This guide provides the theoretical basis and practical methodologies to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility Prediction

A priori estimation of solubility is guided by the fundamental principle of "like dissolves like," which relates solubility to the interplay of intermolecular forces between the solute and solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| Appearance | White to off-white powder/solid | |

| Core Structure | Quinoline (Aromatic Heterocycle) | - |

| Key Functional Group | Bromomethyl (Alkyl Halide) | [1] |

Structural Analysis and Solubility Profile

The solubility behavior of this compound is a composite of its two main structural features:

-

The Quinoline Ring System: This large, aromatic, and relatively non-polar bicyclic system contributes to its solubility in non-polar and moderately polar organic solvents through π-π stacking and van der Waals interactions. The nitrogen atom within the ring introduces a degree of polarity and possesses a lone pair of electrons, making it a weak base. This basicity is key, as it allows for protonation in acidic media, leading to the formation of a cationic salt which is expected to be highly soluble in aqueous solutions.[2]

-

The Bromomethyl Group (-CH₂Br): This group introduces significant polarity due to the electronegativity difference between carbon and bromine. It can participate in dipole-dipole interactions. However, it is not a hydrogen bond donor and is a very weak hydrogen bond acceptor. Its primary contribution is its high reactivity as an electrophilic site.

Predicted Solubility in Solvent Classes

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the large aromatic system has some affinity for these solvents, the polar bromomethyl group and the heterocyclic nitrogen detract from ideal miscibility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile): High solubility is predicted in these solvents. They can effectively solvate both the polar and non-polar regions of the molecule. For instance, a structurally related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in solvents like acetonitrile, acetone, ethyl acetate, chloroform, and dichloromethane.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can interact with the polar C-Br bond and the nitrogen lone pair. However, the lack of a strong hydrogen-bonding group on the molecule may limit its solubility compared to compounds with -OH or -NH₂ groups.

-

Aqueous Solvents:

-

Water: Expected to be very poorly soluble due to the large, non-polar aromatic core.

-

Aqueous Acid (e.g., 5% HCl): High solubility is predicted. The basic nitrogen of the quinoline ring will be protonated to form a quinolinium salt, which is ionic and should readily dissolve in water.[2][3]

-

Aqueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks an acidic proton and is prone to decomposition via hydrolysis of the bromomethyl group under basic conditions over time.

-

Critical Safety and Handling Precautions

-

Hazards: The compound is likely harmful if swallowed and is a severe eye and skin irritant.[5] It should be treated as a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Determination of Solubility

A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination for solvents of interest.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid overview of solubility in a broad range of solvents and helps identify promising candidates for quantitative analysis.

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 10 mg in 1 mL).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand to allow excess solid to settle. Carefully withdraw a portion of the supernatant. To ensure no microscopic particles are present, the supernatant must be clarified either by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtering through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification: a. Accurately prepare a series of dilutions of the clarified supernatant with the same solvent. b. Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. [7] c. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Analytical Quantification Methods

Accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

-

HPLC Method Development:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

-

Detection: The quinoline core is a strong chromophore. UV detection at a wavelength of maximum absorbance (likely between 220-320 nm, to be determined by a UV scan) should provide excellent sensitivity.

-

Standard Curve: A standard curve must be prepared using a reference standard of this compound of known purity, covering the expected concentration range of the samples.

-

Data Presentation and Interpretation

All solubility data should be meticulously recorded. Quantitative data is best presented in a tabular format for easy comparison.

Table 1: Solubility of this compound at 25 °C

| Solvent | Classification | Dielectric Constant | Quantitative Solubility (mg/mL) | Quantitative Solubility (mM) |

|---|---|---|---|---|

| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | 1.9 | [Experimental Value] | [Calculated Value] |

| Water | Aqueous | 80.1 | [Experimental Value] | [Calculated Value] |

| 5% aq. HCl | Aqueous Acid | ~80 | [Experimental Value] | [Calculated Value] |

Interpretation: The obtained data will directly guide experimental design. For a nucleophilic substitution reaction, a solvent in which the compound is highly soluble (e.g., >50 mg/mL), such as acetonitrile or dichloromethane, would be an excellent choice. For purification by crystallization, a solvent pair may be ideal, where the compound is highly soluble in one solvent ("soluble") and poorly soluble in another ("anti-solvent").

Conclusion

While published quantitative data on the solubility of this compound is scarce, its solubility profile can be logically predicted from its structure and systematically determined through established experimental protocols. This guide provides the necessary theoretical framework, safety precautions, and detailed methodologies for researchers to generate high-quality, reliable solubility data. By following these protocols, scientists in drug discovery and organic synthesis can make informed decisions regarding solvent selection, leading to more efficient reaction optimization, purification, and preparation of solutions for biological screening, thereby accelerating their research and development efforts.

References

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

-

ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

-

Wikipedia. Alprazolam. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Faculty of Science, Ubon Ratchathani University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Journal of the Association of Arab Universities for Basic and Applied Sciences. (2014). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ResearchGate. General strategies for the synthesis of quinoline derivatives. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

Sources

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry. Its discovery in the 19th century unlocked a vast and enduring field of scientific inquiry that continues to yield profound advancements in medicine, analytical science, and materials chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-based reagents, designed for researchers, scientists, and drug development professionals. We will traverse the historical narrative of its initial isolation, delve into the intricacies of the seminal synthetic methodologies that enabled its widespread use, and survey its diverse applications, from the first life-saving antimalarials to cutting-edge fluorescent probes. This guide is structured to provide not just a recitation of facts, but a deeper understanding of the chemical principles and experimental causality that have driven the evolution of quinoline chemistry.

The Genesis of a Privileged Scaffold: Discovery and Early History

Quinoline, a colorless, hygroscopic liquid with a characteristic odor, was first wrested from the complex mixture of coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, Charles François Gerhardt obtained a compound by the alkaline distillation of the antimalarial alkaloid quinine, which he named "Chinolein" or "quinoline."[1] It was later demonstrated by August Wilhelm von Hofmann that these two substances were, in fact, identical. This early history is intrinsically linked to one of nature's most important quinoline-containing compounds: quinine.

The story of quinine is a landmark in the history of medicine. Derived from the bark of the Cinchona tree, its antimalarial properties were known in Europe as early as the 17th century.[2] The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked the dawn of alkaloid chemistry and provided a purified, potent treatment for malaria.[3][4] The quest to understand and synthesize this life-saving molecule spurred much of the early research into the quinoline nucleus and ultimately led to the development of synthetic antimalarials like chloroquine in the 1940s.[2]

The Art of the Synthesis: Classical Routes to the Quinoline Core

The ability to construct the quinoline ring system from simple precursors was a pivotal development in organic chemistry. Several "named reactions," discovered in the late 19th century, remain fundamental to the synthesis of quinolines and their derivatives.[5] Understanding these classical methods provides a foundation for appreciating the logic of modern synthetic strategies.

The Skraup Synthesis: A Vigorous Classic

In 1880, the Czech chemist Zdenko Hans Skraup developed a method for synthesizing quinoline itself.[1] The Skraup synthesis is a powerful, albeit often aggressive, reaction that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[3]

Mechanism and Rationale:

The reaction proceeds through several key steps, each with a specific rationale:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The nitrobenzene serves as the oxidant, and is itself reduced to aniline, which can then participate in the reaction.[6]

The reaction is notoriously exothermic and can be violent.[1] To moderate the reaction, ferrous sulfate is often added, which is thought to act as an oxygen carrier, smoothing the oxidation step.[1]

Experimental Protocol: The Skraup Synthesis of Quinoline

The following protocol is adapted from Organic Syntheses, a trusted source for reliable organic chemistry procedures.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield.

-

Reagents:

-

Aniline (freshly distilled)

-

Glycerol (c.p.)

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate (powdered crystalline)

-

-

Procedure:

-

In a large round-bottomed flask equipped with a wide-bore reflux condenser, add powdered ferrous sulfate, glycerol, aniline, nitrobenzene, and concentrated sulfuric acid in that order.

-

Mix the contents thoroughly and gently heat the flask.

-

Once the reaction begins to boil, remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser.

-

After the initial vigorous reaction subsides, heat the mixture to boiling for an additional 5 hours.

-

Allow the mixture to cool and then transfer it to a larger flask for steam distillation to remove any unreacted nitrobenzene.

-

After the removal of nitrobenzene, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

-

Steam distill the mixture to isolate the crude quinoline.

-

The crude quinoline is then purified by distillation under reduced pressure. The fraction boiling at 110–114 °C at 14 mmHg is collected.[1]

-

This procedure typically yields 84-91% of the theoretical amount of quinoline.[1][7]

Logical Flow of the Skraup Synthesis:

Caption: Workflow for the Skraup synthesis of quinoline.

The Friedländer Synthesis: A Versatile Condensation

Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with a hydrogen on the carbon adjacent to the carbonyl group).[2] This reaction is typically catalyzed by an acid or a base.

Mechanism and Rationale:

The Friedländer synthesis is essentially a two-step process:

-

Aldol-type Condensation: The 2-aminoaryl aldehyde/ketone undergoes an aldol condensation with the α-methylene carbonyl compound to form an α,β-unsaturated carbonyl intermediate.

-

Intramolecular Cyclization and Dehydration: The amino group then attacks the carbonyl of the newly formed α,β-unsaturated system, followed by dehydration to form the quinoline ring.[2]

The choice of an acid or base catalyst depends on the specific substrates. Base catalysis is common, but acid catalysis is also effective. Modern variations have explored a wide range of catalysts to improve yields and broaden the scope of the reaction.

Experimental Protocol: A Greener Friedländer Synthesis

Recent research has focused on developing more environmentally friendly protocols. The following is a general procedure for a catalyst-free Friedländer synthesis in water.

-

Reagents:

-

2-Aminobenzaldehyde

-

A ketone (e.g., acetone, cyclohexanone)

-

Water

-

-

Procedure:

-

In a round-bottomed flask, suspend 2-aminobenzaldehyde in water.

-

Add the ketone to the suspension.

-

Heat the mixture at 70°C with stirring for the appropriate time (typically a few hours, monitored by TLC).

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

-

This method offers high yields (often >90%) and avoids the use of harsh catalysts and organic solvents.[8]

Logical Flow of the Friedländer Synthesis:

Caption: Generalized workflow of the Friedländer synthesis.

The Combes Quinoline Synthesis

First reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[9]

Mechanism and Rationale:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.

-

Dehydration: The resulting intermediate is then dehydrated to yield the aromatic quinoline.[10]

Table of Representative Yields for the Combes Synthesis:

| Aniline Derivative | β-Diketone | Product | Yield (%) |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | High |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Good |

| β-Naphthylamine | Acetylacetone | Benzo[g]quinoline derivative | Good |

(Yields are generally reported as "good" to "high" in the literature for these substrates.)

The Gould-Jacobs Reaction

Developed by R.G. Gould and W.A. Jacobs in 1939, this reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[11] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Mechanism and Rationale:

-

Condensation: The aniline displaces the alkoxy group of the alkoxymethylenemalonate ester to form an anilinomethylenemalonate.

-

Thermal Cyclization: At high temperatures (typically >250 °C), this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring.

-

Saponification and Decarboxylation: The resulting ester is then hydrolyzed (saponified) to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline.[12]

The high temperatures required for the cyclization step can be a limitation, but modern techniques such as microwave irradiation have been shown to significantly improve reaction times and yields.[6]

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[13]

Mechanism and Rationale:

-

Isatin Ring Opening: The base hydrolyzes the amide bond of isatin to form an α-keto-aniline derivative.

-

Condensation: This intermediate then condenses with the carbonyl compound to form an imine.

-

Cyclization and Dehydration: The enolate of the keto-acid then attacks the imine, and subsequent dehydration yields the quinoline-4-carboxylic acid.[13]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

The following is a general laboratory procedure:

-

Reagents:

-

Isatin

-

A ketone (e.g., acetone)

-

Potassium Hydroxide

-

Ethanol/Water

-

-

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

-

Add isatin and stir at room temperature until the color changes, indicating the opening of the isatin ring.

-

Slowly add the ketone to the reaction mixture.

-

Reflux the mixture for several hours (e.g., 24 hours).

-

After cooling, acidify the reaction mixture to precipitate the quinoline-4-carboxylic acid product.

-

The product can be collected by filtration and purified by recrystallization.[14]

-

The Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid. It is a versatile method for preparing a variety of substituted quinolines.

The Modern Era of Quinoline Synthesis: Greener and More Efficient Approaches

While the classical named reactions are foundational, modern organic synthesis has driven the development of more efficient, selective, and environmentally friendly methods for preparing quinolines.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including quinoline synthesis. The direct and efficient heating of the reaction mixture can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[15][16] For example, microwave-assisted Skraup and Gould-Jacobs reactions have been reported with significantly improved efficiency.[6][16]

Novel Catalysis:

The development of new catalytic systems has also revolutionized quinoline synthesis. These include:

-

Lewis acids: Catalysts like indium(III) triflate and ytterbium(III) triflate have been used to promote three-component reactions for quinoline synthesis under mild conditions.[17]

-

Transition metal catalysts: A variety of transition metals, including copper, nickel, and cobalt, have been employed in catalytic cycles to construct the quinoline ring system through different mechanistic pathways.[17]

-

"Green" catalysts: The use of solid acid catalysts, ionic liquids, and even water as a solvent and promoter aligns with the principles of green chemistry, reducing waste and avoiding hazardous reagents.[8][18]

Applications of Quinoline-Based Reagents: From Medicine to Materials

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its applications, however, extend far beyond the realm of pharmaceuticals.

Medicinal Chemistry: A Legacy of Healing

-

Antimalarial Agents: As previously discussed, the history of quinoline is inextricably linked to the fight against malaria. Quinine, chloroquine, and mefloquine are all quinoline-based drugs that have saved countless lives.

-

Anticancer Agents: The quinoline alkaloid camptothecin, isolated from the Camptotheca acuminata tree, is a potent topoisomerase I inhibitor and the parent compound for several clinically used anticancer drugs. Numerous synthetic quinoline derivatives have also been investigated for their anticancer properties.

-

Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin and levofloxacin, are synthetic drugs that contain a 4-quinolone core and are widely used to treat bacterial infections.

Analytical Chemistry: Illuminating the Unseen

The rigid, planar structure and extended π-system of the quinoline nucleus make it an excellent fluorophore. This property has been harnessed to develop a wide range of fluorescent probes for detecting and imaging various analytes.

-

Fluorescent Probes for Metal Ions: Quinoline derivatives, particularly those incorporating a chelating group like 8-hydroxyquinoline, are widely used as fluorescent sensors for metal ions such as Zn²⁺, Cu²⁺, and Al³⁺. The binding of the metal ion to the probe often results in a significant change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response), allowing for sensitive and selective detection.[19]

Experimental Protocol: General Procedure for Zinc Ion Detection Using a Quinoline-Based Fluorescent Probe

This protocol provides a general framework for using a quinoline-based fluorescent sensor for the detection of Zn²⁺ in a solution.

-

Materials:

-

Quinoline-based fluorescent probe (e.g., a derivative of 8-hydroxyquinoline)

-

A suitable buffer solution (e.g., HEPES)

-

A stock solution of Zn²⁺ (e.g., from ZnCl₂)

-

Solutions of other metal ions for selectivity studies

-

A spectrofluorometer

-

-

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

-

In a cuvette, add the buffer solution.

-

Add a small aliquot of the probe stock solution to the cuvette and mix well.

-

Record the fluorescence spectrum of the probe alone (this is the baseline).

-

Add incremental amounts of the Zn²⁺ stock solution to the cuvette, mixing after each addition.

-

Record the fluorescence spectrum after each addition of Zn²⁺.

-

Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.

-

To assess selectivity, repeat the experiment by adding other metal ions instead of Zn²⁺ and observe any changes in fluorescence.

-

Industrial Applications

-

Dyes and Pigments: The extended conjugation of certain quinoline derivatives makes them useful as dyes. For example, quinoline yellow is a synthetic yellow dye.

-

Corrosion Inhibitors: Some quinoline derivatives can adsorb onto metal surfaces and form a protective layer, thus inhibiting corrosion.

-

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and quinoline-based ligands have been used in various catalytic transformations.

Conclusion

From its humble origins in coal tar and the bark of the Cinchona tree, the quinoline nucleus has grown to become one of the most important and versatile heterocyclic systems in chemistry. The classical synthetic methods, born out of the ingenuity of 19th-century chemists, provided the foundation for a field that continues to evolve with the development of greener, more efficient, and highly selective synthetic strategies. The enduring legacy of quinoline is evident in its widespread impact on human health, its utility as a powerful tool in analytical science, and its diverse industrial applications. As researchers continue to explore the vast chemical space of quinoline derivatives, it is certain that this remarkable scaffold will continue to be a source of innovation and discovery for years to come.

References

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Zdenko Hans Skraup. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Quinine. In Wikipedia. Retrieved from [Link]

-

Zhao, C., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

-

Wikipedia. (2023, May 22). Paul Friedländer (chemist). In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

-

Pawar, K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6523-6536. [Link]

-

Belferdi, F., et al. (n.d.). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Retrieved from [Link]

-

Grokipedia. (2024, January 7). Benjamin R. Jacobs. Retrieved from [Link]

-

Oh, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7790–7795. [Link]

-

Wikipedia. (2023, November 29). Quinoline. In Wikipedia. Retrieved from [Link]

-

Grokipedia. (2024, January 7). Zdenko Hans Skraup. Retrieved from [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

-

Wikipedia. (2023, November 29). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39353-39357. [Link]

-

Wikipedia. (2023, November 29). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Pfitzinger reaction. In Wikipedia. Retrieved from [Link]

-

Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34083-34105. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

-

MDPI. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Retrieved from [Link]

-

Wulansari, V. T., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 159-166. [Link]

-

ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Database of Classical Scholars. (n.d.). FRIEDLÄNDER, Paul. Retrieved from [Link]

-

Docta Complutense. (n.d.). 1 Turn-on Solid-State Fluorescent determination of Zinc Ion by Quinoline-based Covalent Organic Framework. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

ELX Art. (n.d.). Paul Friedlander. Retrieved from [Link]

-

NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Vive Chemistry. (2012, November 3). Skraup’s Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Atomic Heritage Foundation. (n.d.). Gerhart Friedlander. Retrieved from [Link]

-

Wikipedia. (n.d.). Zdenko Hans Skraup. Retrieved from [Link]

-

MDPI. (n.d.). Phenolic Composition and Antioxidant Properties of Bee Bread Collected in Three Consecutive Beekeeping Seasons in Poland. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Zdenko Hans Skraup - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 9. gouldsnaturalmedicine.com.au [gouldsnaturalmedicine.com.au]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.com [encyclopedia.com]

- 14. Paul Friedlander - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Quinoline synthesis [organic-chemistry.org]

- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of the Quinoline Ring

This guide provides a comprehensive exploration of the electrophilic substitution patterns of the quinoline ring, designed for researchers, scientists, and professionals in drug development. We will delve into the electronic structure of quinoline, the mechanistic principles governing its reactivity, and detailed protocols for key electrophilic substitution reactions.

The Quinoline Scaffold: Structure and Electronic Landscape

Quinoline is a heterocyclic aromatic compound in which a benzene ring is fused to a pyridine ring. This fusion results in a unique electronic landscape that dictates its chemical reactivity. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant polarization of the electron density.

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. Consequently, the nitrogen atom acts as an electron-withdrawing group, deactivating the entire ring system towards electrophilic attack compared to benzene.[1][2] This deactivation is more pronounced in the pyridine ring, making the carbocyclic (benzene) ring the preferred site for electrophilic substitution.[3][4][5]

Caption: Structure and numbering of the quinoline ring.

Governing Principles of Regioselectivity in Electrophilic Substitution

Electrophilic substitution reactions on quinoline predominantly occur at positions C-5 and C-8 of the benzene ring.[3][6] This regioselectivity is a consequence of the stability of the cationic intermediate, known as the Wheland intermediate or sigma complex, formed during the reaction.

Attack at C-5 or C-8 results in a resonance-stabilized intermediate where the positive charge is delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C-6 or C-7 leads to resonance structures where the aromatic sextet of the pyridine ring is disrupted, which is energetically unfavorable.[4]

Caption: General mechanism of electrophilic substitution on quinoline.

Under strongly acidic conditions, the nitrogen atom of quinoline is protonated, forming the quinolinium ion. This further deactivates the ring system towards electrophilic attack, necessitating vigorous reaction conditions.[7][8]

Key Electrophilic Substitution Reactions of Quinoline

Nitration

The nitration of quinoline is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction requires carefully controlled, often low, temperatures to manage its exothermicity.[6][9]

Mechanism and Regioselectivity: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the electrophile. As predicted by the stability of the Wheland intermediate, nitration yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3][6][8] Kinetic studies have shown that the quinolinium ion is the reacting species under these acidic conditions.[8]

Experimental Protocol: Nitration of Quinoline [6][8][9]

-

Preparation: In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0°C.

-

Addition of Quinoline: Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature at 0°C.

-